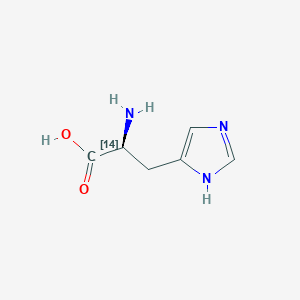![molecular formula C11H11N3O B13805453 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 767583-48-2](/img/structure/B13805453.png)
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the class of quinazolinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the desired quinazolinone structure under mild conditions . The reaction conditions usually involve room temperature and a metal-free environment, making the process environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, it can modulate signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy, as it can potentially inhibit tumor growth and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinazolin-4(3H)-ones: These compounds also have a quinazolinone core but differ in their oxidation state and substituents.
Uniqueness
3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is unique due to its specific substitution pattern and its ability to act as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase. This dual inhibition is not commonly found in other similar compounds, making it a valuable molecule for further research and development .
Eigenschaften
CAS-Nummer |
767583-48-2 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-methyl-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |
InChI |
InChI=1S/C11H11N3O/c1-7-6-12-10-8-4-2-3-5-9(8)13-11(15)14(7)10/h2-5,7,12H,6H2,1H3 |
InChI-Schlüssel |
GMPJHEGSYGHTTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=C3C=CC=CC3=NC(=O)N12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)









